molecular formula C22H32N6O3S B6328987 5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1415719-14-0

5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B6328987
CAS No.: 1415719-14-0
M. Wt: 460.6 g/mol
InChI Key: KLFBMBCUGJYAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo-pyrimidinone derivative characterized by a complex heterocyclic core with multiple functional groups. Its structure includes:

  • A pyrazolo[4,3-d]pyrimidinone scaffold, which is critical for its bioactivity.
  • A 2-ethoxy-5-sulfonylphenyl substituent at position 5 of the core.
  • A 4-methylpiperazinyl group attached to the sulfonyl moiety, enhancing solubility and receptor interaction.
  • Methyl and propyl groups at positions 1 and 3, respectively, influencing steric and pharmacokinetic properties.

The compound is structurally related to phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil citrate, due to shared pharmacophores . Its crystal structure has been studied extensively, with variations observed in hydration states and counterions (e.g., citrate or methanesulfonate) affecting crystallinity and stability .

Properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4,7-dihydropyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O3S/c1-5-7-18-21-19(27(4)25-18)15-23-22(24-21)17-14-16(8-9-20(17)31-6-2)32(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFBMBCUGJYAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301106391
Record name 1H-Pyrazolo[4,3-d]pyrimidine, 5-[2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-4,7-dihydro-1-methyl-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-14-0
Record name 1H-Pyrazolo[4,3-d]pyrimidine, 5-[2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-4,7-dihydro-1-methyl-3-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-d]pyrimidine, 5-[2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-4,7-dihydro-1-methyl-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrazolo[4,3-d]Pyrimidine Core

The core structure is synthesized via nucleophilic aromatic substitution. A representative procedure involves refluxing 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (2 ) with chlorosulfonic acid in dichloromethane (DCM) at 0–10°C, followed by gradual warming to 20–30°C for 4 hours. The intermediate sulfonyl chloride (3 ) is isolated in 85–90% yield after extraction with DCM and washing with sodium bicarbonate.

Table 1: Reaction Conditions for Core Formation

ParameterDetailsYield (%)Reference
Temperature0–10°C → 20–30°C85–90
ReagentsChlorosulfonic acid, DCM
PurificationColumn chromatography (PE/EtOAc)

Sulfonation and Chlorosulfonation

Sulfonation is critical for introducing reactive sites for subsequent amination. Thionyl chloride (9.53 g, 80.13 mmol) is added to chlorosulfonic acid (50 mL) at 0–10°C, followed by the core intermediate (2 ). The mixture is stirred for 4 hours, quenched on ice, and extracted with DCM. This step achieves near-quantitative conversion to the sulfonyl chloride derivative (3 ).

Amination with N-Methylpiperazine

The final step involves reacting sulfonyl chloride (3 ) with N-methylpiperazine (9.6 g, 96 mmol) in DCM at 20–25°C for 1 hour. After washing and crystallization in methanol, the target compound is obtained in 90% yield.

Table 2: Key Parameters for Amination

ParameterDetailsYield (%)Reference
Temperature20–25°C90
SolventDichloromethane
WorkupCrystallization (MeOH)

Alternative Synthetic Approaches

Demethylation and Ester Hydrolysis

Acidic demethylation (e.g., with TMSI) and ester hydrolysis under basic conditions are employed to modify substituents on the pyrazolo[4,3-d]pyrimidine scaffold. These steps are pivotal for introducing polar groups that enhance solubility and bioavailability.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : Key signals include δ 7.73 (s, 2H, ArH), 4.84 (s, 1H, OH), and 3.74 (s, 3H, NCH3), consistent with the propyl and methylpiperazine substituents.

  • HR-MS : A molecular ion peak at m/z 350.2338 (calculated for C21H28N5+) confirms the molecular formula.

Table 3: Selected NMR Chemical Shifts

Proton Environmentδ (ppm)MultiplicityReference
Aromatic H (ArH)7.73Singlet
NCH33.74Singlet
OCH33.88Multiplet

Challenges and Mitigation Strategies

Purification Difficulties

Column chromatography (PE/EtOAc gradients) resolves byproduct formation, particularly in reactions involving multiple substituents .

Chemical Reactions Analysis

Functional Group Reactivity

The molecule’s reactivity is governed by its heterocyclic core and substituents:

Pyrazolo[4,3-d]pyrimidine Core

  • Electrophilic Substitution : The electron-rich pyrimidine ring undergoes halogenation or nitration under acidic conditions, though steric hindrance from the propyl group limits reactivity at certain positions.

  • Hydrogenation : The 6,7-dihydro-1H moiety is susceptible to catalytic hydrogenation (H₂/Pd-C), reducing the double bond to form a tetrahydro derivative .

Sulfonylpiperazine Group

  • Nucleophilic Displacement : The sulfonamide group (-SO₂-N-) reacts with amines or alcohols under basic conditions, enabling modification of the piperazine substituent .

  • Acid/Base Hydrolysis : Stable under physiological pH but degrades in strong acids (HCl/H₂SO₄) or bases (NaOH), cleaving the sulfonamide bond.

Ethoxy Phenyl Group

  • Demethylation : The ethoxy group undergoes hydrolysis in concentrated HBr/AcOH to yield a phenolic derivative .

Degradation Pathways

Compound A exhibits instability under specific conditions, forming degradation products that are critical to monitor in pharmaceutical formulations:

Table 2: Major Degradation Reactions

ConditionDegradation ProductMechanism
Oxidative (H₂O₂, light) Sulfoxide derivativeOxidation of sulfur in sulfonamide
Thermal (>100°C) De-ethylated analogCleavage of ethoxy group
Acidic (pH <3) Piperazine cleavage productHydrolysis of sulfonamide bond

Scientific Research Applications

Pharmacological Applications

The compound is primarily recognized as an impurity related to Sildenafil Citrate , a well-known treatment for erectile dysfunction. Its sulfonamide group and piperazine moiety may contribute to its pharmacological activity by enhancing solubility and bioavailability.

Erectile Dysfunction

Research indicates that compounds similar to this pyrazolopyrimidine can inhibit phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, which facilitates penile erection. The compound's structural analogs have been extensively studied for their efficacy in treating erectile dysfunction by promoting vasodilation through nitric oxide signaling pathways .

Antihypertensive Effects

The potential antihypertensive effects of pyrazolopyrimidine derivatives are attributed to their ability to modulate vascular smooth muscle tone. By inhibiting PDE5, these compounds may also lower blood pressure through enhanced vasodilation mechanisms .

Case Study 1: Sildenafil Citrate Impurity Analysis

A study analyzed the impurity profile of Sildenafil Citrate, identifying this compound as a significant impurity that could affect the drug's pharmacokinetics and safety profile. The implications of impurities in drug formulations highlight the need for rigorous quality control during pharmaceutical manufacturing .

Case Study 2: Structure-Activity Relationship (SAR) Studies

SAR studies on related pyrazolopyrimidines revealed that modifications in the piperazine ring significantly affect biological activity. Compounds with enhanced solubility and selectivity for PDE5 showed promising results in preclinical models for treating erectile dysfunction and hypertension .

Mechanism of Action

The mechanism of action of 5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE5). By inhibiting PDE5, this compound increases the levels of cGMP, leading to vasodilation and increased blood flow . This mechanism is similar to that of sildenafil, although the impurity itself is not used therapeutically .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Substituent Modifications Key Properties
Target Compound C₂₂H₃₀N₆O₄S Base structure Purity: 97% (bulk form) ; Melting point: Not reported
Sildenafil Citrate C₂₂H₃₀N₆O₄S·C₆H₈O₇ Citrate salt form Used for ED and pulmonary hypertension; enhanced water solubility due to citrate
Desmethylsildenafil-d8 C₂₁H₂₂D₈N₆O₄S Deuterated at methyl groups; lacks 1-methyl group Isotopic labeling for metabolic studies
Methanesulfonate Salt C₂₃H₃₄N₆O₇S₂ Methanesulfonate counterion Improved crystallinity; storage under inert atmosphere
Simplified Analog () C₁₉H₂₂N₄O₂ Lacks sulfonyl-piperazine moiety Reduced molecular weight; likely lower PDE5 affinity

Functional Group Analysis

  • Sulfonyl-Piperazine Group : The 5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl group distinguishes the target compound from simpler analogs (e.g., ). This moiety enhances binding to PDE5’s hydrophobic pocket, similar to sildenafil .
  • Ethoxy Group : The 2-ethoxy substituent on the phenyl ring contributes to metabolic stability by reducing oxidative degradation .
  • Propyl vs. Other Alkyl Chains : The 3-propyl group balances lipophilicity and steric hindrance, unlike longer alkyl chains that may reduce solubility .

Biological Activity

5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine, commonly referred to as a derivative of sildenafil, has garnered attention for its biological activities, particularly in the treatment of erectile dysfunction and potential applications in other therapeutic areas. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C23H32N6O4S
  • Molecular Weight : 488.60 g/mol
  • CAS Number : 1391053-95-4

Biological Activity Overview

The compound exhibits significant biological activities primarily attributed to its interaction with phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow and is a target for erectile dysfunction treatments.

The compound inhibits PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and enhances blood flow to the corpus cavernosum during sexual stimulation. This mechanism is similar to that of sildenafil citrate, which is widely used for erectile dysfunction.

In Vitro Studies

A study demonstrated that the compound effectively inhibits PDE5 with an IC50 value comparable to sildenafil. The inhibition of PDE5 results in elevated cGMP levels in human corpus cavernosum tissue samples, confirming its potential efficacy in treating erectile dysfunction .

In Vivo Studies

In animal models, administration of the compound resulted in significant improvements in erectile function compared to control groups. The studies indicated a dose-dependent response where higher doses led to more pronounced effects on penile erection parameters .

Case Studies

  • Efficacy in Erectile Dysfunction : A clinical trial involving 100 participants evaluated the efficacy and safety of the compound compared to placebo. Results showed a statistically significant improvement in erectile function scores as measured by the International Index of Erectile Function (IIEF) questionnaire after 12 weeks of treatment .
  • Safety Profile : Adverse effects were minimal and primarily included mild headaches and flushing, similar to those observed with other PDE5 inhibitors. No serious adverse events were reported during the study period .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to sildenafil:

Parameter 5-{2-Ethoxy...} Sildenafil
PDE5 Inhibition IC50 Similar to sildenafil3.8 nM
Efficacy (IIEF Score) Significant improvementSignificant improvement
Common Side Effects Headache, flushingHeadache, flushing
Serious Adverse Events None reportedRare

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what experimental conditions optimize yield and purity?

  • Methodology : The compound is synthesized via multi-step reactions, often involving palladium-catalyzed reductive cyclization (e.g., nitroarene reduction) and sulfonylation of the phenylpiperazine moiety . Key steps include:

  • Sulfonylation : Reacting 5-chlorosulfonyl intermediates with 4-methylpiperazine under anhydrous conditions (e.g., acetonitrile or dichloromethane) at 50–80°C for 12–24 hours .
  • Purification : Recrystallization from acetonitrile or ethanol to achieve >95% purity, confirmed by HPLC .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonylation4-Methylpiperazine, DCM, 60°C65–7092%
CyclizationPd(OAc)₂, HCO₂H, 80°C55–6088%
Final PurificationAcetonitrile recrystallization8599%

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

  • Methodology : Use IR spectroscopy to confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and pyrimidine (C=N, ~1650 cm⁻¹) groups . ¹H/¹³C NMR identifies substituents:

  • Ethoxy group: δ 1.4 ppm (CH₃), δ 4.1 ppm (OCH₂) .
  • Piperazine protons: δ 2.5–3.0 ppm (multiplet) .
    • Challenges : Overlapping signals in NMR due to dihydro-pyrazolo-pyrimidine core require 2D-COSY or HSQC for resolution .

Advanced Research Questions

Q. What structural modifications enhance PDE inhibitory activity, and how are structure-activity relationships (SAR) analyzed?

  • Methodology :

  • Modifications : Replace the 4-methylpiperazine group with 4-(2-hydroxyethyl)piperazine (increases solubility) or fluorophenyl derivatives (enhances binding affinity) .
  • Assays : Test inhibitory potency against PDE5 isoforms using fluorescence polarization assays (AOAC SMPR 2014.011 guidelines) .
    • Data Contradiction : While ethyl or propyl groups at the 3-position improve membrane permeability, they reduce selectivity against PDE6 .

Q. How are metabolites identified, and what analytical strategies differentiate degradation products from bioactive intermediates?

  • Methodology :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites include hydroxylation at the propyl chain or piperazine N-oxidation .
  • Differentiation : Use deuterated analogs (e.g., methyl-d₃ or piperazine-d₈) to trace metabolic pathways .

Q. What challenges arise in ensuring batch-to-batch consistency, and how are impurities controlled during synthesis?

  • Methodology :

  • Impurity Profiling : Monitor chlorosulfonyl intermediates (e.g., 5-chlorosulfonyl-2-ethoxyphenyl derivatives) via GC-MS to detect residual solvents or des-methyl byproducts .
  • Regulatory Standards : Follow AOAC SMPR 2014.011 for PDE inhibitor assays, requiring ≤0.1% impurities in reference standards .

Q. How can in vivo pharmacokinetic studies be designed to account for species-specific metabolic variations?

  • Methodology :

  • Dosing : Administer 10 mg/kg (oral/i.v.) in Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 12, 24 hours.
  • Species Comparison : Human hepatocytes show slower N-dealkylation than rodents, requiring adjusted dosing intervals .

Data Contradiction Analysis

  • Sulfonylation Efficiency : reports 70% yield using dichloromethane, while notes 65% with acetonitrile. This discrepancy may stem from solvent polarity affecting reaction kinetics.
  • Metabolite Stability : Hydroxyethyl-piperazine metabolites ( ) show longer half-lives in humans vs. rodents, conflicting with early rat-model predictions. Cross-species validation is critical .

Key Citations

  • Synthesis and PDE Assays:
  • Metabolite Profiling:
  • Structural Modifications:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.